molecular formula C10H13FN2O B7500921 2-[(3-Fluorophenyl)methyl-methylamino]acetamide

2-[(3-Fluorophenyl)methyl-methylamino]acetamide

Cat. No. B7500921
M. Wt: 196.22 g/mol
InChI Key: ZZHHXZIUOLFNBM-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl-methylamino]acetamide, also known as FMAA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. FMAA is a derivative of the popular drug, tramadol, and has been found to exhibit analgesic and anti-inflammatory properties.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl-methylamino]acetamide has been found to exhibit potential applications in scientific research, particularly in the areas of pain management and inflammation. Studies have shown that 2-[(3-Fluorophenyl)methyl-methylamino]acetamide has analgesic properties similar to tramadol, but with a lower risk of dependence and addiction. 2-[(3-Fluorophenyl)methyl-methylamino]acetamide has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide is not fully understood, but it is believed to act on the central nervous system by binding to mu-opioid receptors. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. 2-[(3-Fluorophenyl)methyl-methylamino]acetamide also exhibits serotonergic and noradrenergic activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-[(3-Fluorophenyl)methyl-methylamino]acetamide has been found to exhibit several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. Studies have also shown that 2-[(3-Fluorophenyl)methyl-methylamino]acetamide has a lower risk of dependence and addiction compared to tramadol, making it a potentially safer alternative for pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-Fluorophenyl)methyl-methylamino]acetamide in lab experiments is its potential as a safer alternative to other analgesics. 2-[(3-Fluorophenyl)methyl-methylamino]acetamide has a lower risk of dependence and addiction, making it a potentially safer option for pain management. However, one limitation of using 2-[(3-Fluorophenyl)methyl-methylamino]acetamide in lab experiments is the lack of research on its long-term effects and potential side effects.

Future Directions

There are several future directions for research on 2-[(3-Fluorophenyl)methyl-methylamino]acetamide, including its potential applications in the treatment of inflammatory diseases and its mechanism of action. Further research is also needed to determine the long-term effects and potential side effects of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide will provide valuable insights into its potential as a therapeutic agent.
In conclusion, 2-[(3-Fluorophenyl)methyl-methylamino]acetamide is a chemical compound with potential applications in scientific research, particularly in the areas of pain management and inflammation. Its synthesis method is efficient and yields high-quality 2-[(3-Fluorophenyl)methyl-methylamino]acetamide for research purposes. 2-[(3-Fluorophenyl)methyl-methylamino]acetamide exhibits analgesic and anti-inflammatory properties, but its mechanism of action is not fully understood. Studies have shown that 2-[(3-Fluorophenyl)methyl-methylamino]acetamide has a lower risk of dependence and addiction compared to tramadol, making it a potentially safer alternative for pain management. However, further research is needed to determine its long-term effects and potential side effects.

Synthesis Methods

The synthesis of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide involves the reaction of 3-fluorobenzyl chloride with methylamine, followed by the addition of acetic anhydride. The resulting compound is then purified through recrystallization to obtain 2-[(3-Fluorophenyl)methyl-methylamino]acetamide in its pure form. This method of synthesis has been found to be efficient and yields high-quality 2-[(3-Fluorophenyl)methyl-methylamino]acetamide for research purposes.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-13(7-10(12)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHHXZIUOLFNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)methyl-methylamino]acetamide

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